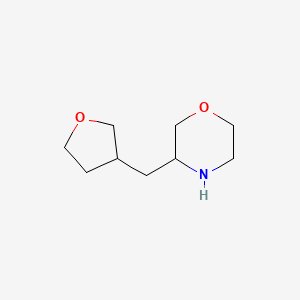

![molecular formula C18H17N3O5S B2448207 N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid CAS No. 1396870-90-8](/img/structure/B2448207.png)

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.

BenchChem offers high-quality N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid“:

Antitumor-Aktivität

Diese Verbindung hat in der Antitumorforschung Potenzial gezeigt. Ihre Struktur deutet darauf hin, dass sie bestimmte Enzyme oder Signalwege hemmen könnte, die für die Proliferation von Krebszellen entscheidend sind. Studien haben gezeigt, dass ähnliche Verbindungen Apoptose in Krebszellen induzieren können, was sie zu vielversprechenden Kandidaten für die Chemotherapie macht .

Antivirale Eigenschaften

Die Forschung zu den antiviralen Anwendungen dieser Verbindung hat ihr Potenzial zur Hemmung der Virusreplikation aufgezeigt. Verbindungen mit ähnlichen Strukturen waren gegen Viren wie HIV und Hepatitis wirksam, was darauf hindeutet, dass diese Verbindung zu antiviralen Medikamenten entwickelt werden könnte .

Antibakterielle Anwendungen

Die Sulfonamidgruppe der Verbindung ist bekannt für ihre antibakteriellen Eigenschaften. Sie kann das bakterielle Wachstum hemmen, indem sie die Folsäure-Synthese stört, die für die bakterielle DNA-Replikation unerlässlich ist. Dies macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika .

Neuroprotektive Wirkungen

Studien haben die neuroprotektiven Wirkungen von Verbindungen mit ähnlichen Strukturen untersucht. Sie haben Potenzial gezeigt, Neuronen vor oxidativem Stress und Apoptose zu schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig auftreten .

Entzündungshemmende Anwendungen

Die Struktur der Verbindung deutet darauf hin, dass sie entzündungshemmende Eigenschaften haben könnte. Forschungen haben gezeigt, dass ähnliche Verbindungen die Produktion proinflammatorischer Zytokine hemmen können, was sie zur Behandlung von entzündlichen Erkrankungen wie Arthritis nützlich macht .

Antioxidative Aktivität

Verbindungen mit ähnlichen chemischen Strukturen haben eine signifikante antioxidative Aktivität gezeigt. Sie können freie Radikale neutralisieren, oxidativen Stress reduzieren und möglicherweise verschiedene Krankheiten, einschließlich Krebs und Herz-Kreislauf-Erkrankungen, verhindern .

Enzyminhibition

Diese Verbindung kann als Enzyminhibitor wirken, insbesondere für Enzyme, die an Stoffwechselwegen beteiligt sind. Die Hemmung dieser Enzyme kann entscheidend für die Behandlung von Krankheiten wie Diabetes und Fettleibigkeit sein, bei denen die Stoffwechselregulation gestört ist .

Arzneimittel-Abgabesysteme

Die einzigartige Struktur dieser Verbindung macht sie zu einem Kandidaten für die Verwendung in Arzneimittel-Abgabesystemen. Ihre Fähigkeit, stabile Komplexe mit anderen Molekülen zu bilden, kann genutzt werden, um Arzneimittel effektiver an Zielbereiche im Körper zu liefern, wodurch die Wirksamkeit gesteigert und Nebenwirkungen reduziert werden .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

If it acts like other parp inhibitors, it would bind to parp and prevent it from repairing dna damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound likely affects the DNA repair pathway due to its potential inhibition of PARP . This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.

Pharmacokinetics

The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

The result of the compound’s action, if it is indeed a PARP inhibitor, would be an increase in DNA damage in cells, leading to cell death . This could potentially be used therapeutically to kill cancer cells.

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGPYWXFCSTIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448139.png)